molecular formula C17H17ClF3N5O3S B2558392 N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide CAS No. 318247-22-2

N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide

Cat. No. B2558392
CAS RN: 318247-22-2
M. Wt: 463.86
InChI Key: KYWSNCFSECYWNB-UHFFFAOYSA-N
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Description

“N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with a chloro and a trifluoromethyl group . The compound also contains a benzenesulfonamide moiety .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the trifluoromethyl group, and the benzenesulfonamide moiety . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .

Scientific Research Applications

Antitubercular Activity

Research on derivatives of hydrazinecarboxamide, pyridine, and morpholine has shown potential antitubercular activity. These compounds have been evaluated for their efficacy against various strains of Mycobacterium tuberculosis. For instance, certain hydrazinecarboxamide derivatives exhibited significant activity against INH-resistant non-tuberculous mycobacteria, suggesting that similar compounds could be designed for antitubercular applications (M. Asif, 2014).

Gastroprotective Properties

Compounds with morpholine structures, such as ebrotidine, have demonstrated gastroprotective properties, combining H2-receptor antagonist capabilities with cytoprotective effects. These properties are not dependent on endogenous prostaglandin generation, indicating a potential for the development of ulcer treatment drugs (B. Slomiany et al., 1997).

CNS Acting Drugs Potential

Functional chemical groups within heterocycles like pyridine and morpholine have been identified as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. This suggests that compounds containing such groups may have applications in the development of new drugs for treating CNS disorders (S. Saganuwan, 2017).

Photocatalytic Degradation of Pollutants

Research on the photocatalytic degradation of pollutants, including aromatic and alicyclic compounds, indicates that structures similar to pyridine and morpholine can be involved in environmental applications for water purification. These studies aim to understand the degradation pathways and identify by-products, contributing to the development of cleaner environmental technologies (P. Pichat, 1997).

Synthetic Protocols and Pharmacological Importance

The synthesis and evaluation of compounds with pyridazine, pyridazone, and isoquinoline derivatives, including those incorporating morpholine structures, have shown a range of biological activities, suggesting their use in creating cardiovascular, antimicrobial, and anticancer agents. This highlights the broad potential of such compounds in medicinal chemistry and drug development (V. Jakhmola et al., 2016; K. Danao et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and usage. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. The trifluoromethyl group is of particular interest due to its importance in pharmaceuticals and agrochemicals .

properties

IUPAC Name

N'-(benzenesulfonyl)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]morpholine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N5O3S/c18-14-10-12(17(19,20)21)11-22-15(14)23-24-16(26-6-8-29-9-7-26)25-30(27,28)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWSNCFSECYWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)NNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C(=N\S(=O)(=O)C2=CC=CC=C2)/NNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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